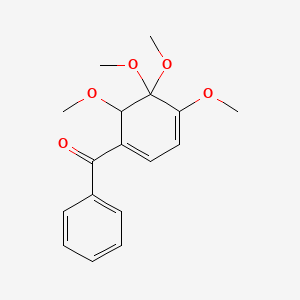
Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone is an organic compound characterized by a phenyl group attached to a tetramethoxy-substituted cyclohexadienyl ring through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone typically involves the reaction of a phenyl-substituted precursor with a tetramethoxy-substituted cyclohexadienyl compound under specific conditions. Common reagents used in the synthesis include phenylhydrazine and methanesulfonic acid, which facilitate the formation of the desired product through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions employed.
Scientific Research Applications
Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Phenyl-(3,3,4,4-tetramethoxy-1-cyclohexa-1,5-dienyl)methanone: Similar structure but with different substitution pattern on the cyclohexadienyl ring.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group exhibit similar bioactivity and are used in various therapeutic applications.
Uniqueness
Phenyl-(4,5,5,6-tetramethoxy-1-cyclohexa-1,3-dienyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20O5 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
phenyl-(4,5,5,6-tetramethoxycyclohexa-1,3-dien-1-yl)methanone |
InChI |
InChI=1S/C17H20O5/c1-19-14-11-10-13(15(18)12-8-6-5-7-9-12)16(20-2)17(14,21-3)22-4/h5-11,16H,1-4H3 |
InChI Key |
KNIBWDCUPJEBJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=CC=C(C1(OC)OC)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















